4-Methyl-5-phenylfuran-2,3-dione
Description
Significance of Furan-2,3-diones as Heterocyclic Scaffolds in Organic Synthesis
Furan-2,3-diones are five-membered heterocyclic compounds containing an oxygen atom and two adjacent carbonyl groups. This structural arrangement imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. Their primary significance lies in their role as stable precursors to highly reactive α-oxoketenes. researchgate.net The thermal or photochemical decomposition of furan-2,3-diones readily generates these ketene (B1206846) intermediates, which can then participate in a variety of cycloaddition and nucleophilic addition reactions. researchgate.net
This reactivity allows for the construction of a wide array of more complex heterocyclic systems. For instance, α-oxoketenes generated from furan-2,3-diones can react as heterodienes in [4+2] cycloaddition reactions, leading to the formation of six-membered rings like pyranones and pyridazinones. researchgate.net Their reactions with various nucleophiles, including amines and alcohols, provide access to a diverse range of acyclic and cyclic compounds. This versatility establishes furan-2,3-diones as crucial building blocks for synthetic chemists aiming to construct complex molecular frameworks.
Historical Context of Furan-2,3-dione Research
The study of furan (B31954) chemistry dates back to the 18th century, with the discovery of 2-furoic acid by Carl Wilhelm Scheele in 1780. However, the systematic investigation of furan-2,3-diones is a more recent development within the broader field of heterocyclic chemistry. Much of the foundational work on these compounds has focused on their synthesis and exploring their utility as sources of α-oxoketenes. Research has demonstrated that the stability and reactivity of the furan-2,3-dione ring are highly dependent on the nature of the substituents at the 4- and 5-positions. For example, furan-2,3-diones lacking a substituent at the 4-position are often thermally unstable. researchgate.net Over the years, chemists have developed various synthetic methods to access these compounds, with a common approach being the cyclocondensation of β-dicarbonyl compounds with oxalyl chloride.
Scope of Academic Inquiry into 4-Methyl-5-phenylfuran-2,3-dione
Academic inquiry into the specific compound this compound has focused on its synthesis, reactivity, and potential as a precursor for other heterocyclic structures. While detailed studies exclusively on this molecule are not extensively documented in publicly available literature, significant insights can be drawn from research on closely analogous compounds.
A key area of investigation is the synthesis of the furan-2,3-dione ring system. A general and effective method involves the reaction of a suitable β-dicarbonyl compound with oxalyl chloride. For a compound structurally similar to our focus molecule, 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione, its synthesis was achieved through the cyclocondensation of 1,3-bis(4-methylphenyl)propane-1,3-dione with oxalyl chloride. researchgate.net This suggests a probable synthetic route to this compound would involve the reaction of 1-phenyl-1,2-butanedione (or a related β-dicarbonyl precursor) with oxalyl chloride.
The reactivity of this compound is expected to be dominated by its thermal decomposition to form the corresponding α-oxoketene intermediate. This transient species is the key to its synthetic utility. Research on related 4-acyl substituted furan-2,3-diones has shown that these intermediates readily undergo nucleophilic attack. researchgate.net For instance, reactions with aromatic amines can lead to the formation of open-chain amide derivatives. researchgate.net
The table below outlines the expected reactivity and properties of this compound based on the behavior of analogous compounds.
| Property/Reaction | Description |
| Synthesis | Likely synthesized via cyclocondensation of a β-dicarbonyl precursor with oxalyl chloride. |
| Thermal Decomposition | Expected to lose carbon monoxide upon heating to form a highly reactive α-oxoketene intermediate. |
| Reactivity with Nucleophiles | The in situ generated α-oxoketene is anticipated to react with various nucleophiles such as amines, alcohols, and hydrazines to form a range of new compounds. |
| Cycloaddition Reactions | The α-oxoketene intermediate can potentially act as a diene or dienophile in cycloaddition reactions to construct more complex cyclic systems. |
Further research is required to fully elucidate the specific reaction pathways and spectroscopic characteristics of this compound. However, the existing literature on related furan-2,3-diones provides a strong framework for understanding its chemical behavior and potential applications in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-phenylfuran-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-9(12)11(13)14-10(7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNZFTFCZHCMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472650 | |
| Record name | 2,3-Furandione, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55991-71-4 | |
| Record name | 2,3-Furandione, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 4 Methyl 5 Phenylfuran 2,3 Dione and Furan 2,3 Dione Derivatives
General Reactivity Principles of the Furan-2,3-dione Moiety
The furan-2,3-dione ring system is characterized by a high degree of reactivity, primarily due to the presence of multiple electrophilic centers and the strained nature of the lactone ring. This section will delve into the fundamental principles governing its reactivity.
The furan-2,3-dione moiety possesses several electrophilic sites that are susceptible to nucleophilic attack. The primary electrophilic centers are the carbonyl carbons at positions 2 and 3, and the carbon atoms at positions 4 and 5 of the furan (B31954) ring.
The differential reactivity of these sites is influenced by the electronic effects of the substituents on the furan ring. In the case of 5-phenylfuran-2,3-dione, a key intermediate, the lactone carbonyl group is a primary site for nucleophilic attack. For instance, in reactions with nucleophiles like o-aminothiophenol, the initial attack can occur at the C2 carbonyl carbon researchgate.net. The presence of the phenyl group at C5 and the methyl group at C4 in 4-methyl-5-phenylfuran-2,3-dione further modulates the electrophilicity of these centers. The phenyl group, being electron-withdrawing, enhances the electrophilicity of the C5 position, making it susceptible to Michael-type additions. Conversely, the electron-donating methyl group at C4 can slightly decrease the electrophilicity of the adjacent C3 carbonyl group.
The furan ring itself, although aromatic, is less so than benzene, making it more prone to reactions that involve dearomatization nih.gov. The presence of two carbonyl groups significantly reduces the electron density of the furan ring, making it more susceptible to nucleophilic attack compared to simple furans.
Substituents on the furan-2,3-dione ring play a crucial role in directing the course of its reactions. The nature and position of these substituents can influence the electrophilicity of the various reactive sites and the stability of the reaction intermediates.
Electron-withdrawing groups, such as an aroyl group at the C4 position, significantly enhance the reactivity of the furan-2,3-dione system towards nucleophiles. These groups increase the electrophilic character of the ring, facilitating nucleophilic addition reactions acgpubs.org. For example, the presence of a p-methyl or 3,4-dimethoxy group on the aroyl substituent can further fine-tune the reactivity acgpubs.org.
In the context of this compound, the methyl group at C4 is an electron-donating group, which can influence the regioselectivity of nucleophilic attack. The phenyl group at C5, being a large aromatic substituent, can exert steric hindrance, which may also play a role in directing the approach of incoming nucleophiles. The interplay of these electronic and steric effects determines the final outcome of the reaction.
Nucleophilic Addition and Cyclocondensation Reactions
Furan-2,3-diones readily undergo nucleophilic addition and cyclocondensation reactions with a variety of nucleophiles, particularly those containing nitrogen. These reactions often lead to the formation of new heterocyclic ring systems, highlighting the synthetic utility of furan-2,3-dione derivatives.
The reactions of furan-2,3-diones with amines and diamines are particularly well-studied and provide access to a diverse range of nitrogen-containing heterocycles. These reactions typically proceed through a nucleophilic attack on one of the carbonyl carbons, followed by a series of cyclization and condensation steps.
The reaction of furan-2,3-diones with 1,2-diamines, such as o-phenylenediamine, is a classic method for the synthesis of quinoxaline (B1680401) derivatives researchgate.netnih.govchim.itsapub.org. The reaction of this compound with a 1,2-diamine would be expected to proceed via a well-established mechanism.
The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of the 1,2-diamine on the C2 carbonyl carbon of the furan-2,3-dione. This is followed by the opening of the lactone ring. The resulting intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group at C3. Finally, dehydration of the cyclic intermediate leads to the formation of the stable aromatic quinoxaline ring system. The reaction is often catalyzed by acids.
Table 1: Synthesis of Quinoxaline Derivatives from 1,2-Diamines and Dicarbonyl Compounds
| 1,2-Diamine | Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |
| o-Phenylenediamine | Benzil | Alumina-supported heteropolyoxometalates, Toluene, RT | 2,3-Diphenylquinoxaline | nih.gov |
| Substituted o-phenylenediamines | Benzil | Alumina-supported heteropolyoxometalates, Toluene, RT | Substituted 2,3-diphenylquinoxalines | nih.gov |
| o-Phenylenediamine | Glyoxal | Water, RT | Quinoxaline | chim.it |
| o-Phenylenediamines | α-Bromoketones | HClO4·SiO2 | Substituted quinoxalines | chim.it |
This table provides examples of quinoxaline synthesis from various starting materials to illustrate the general reaction type.
The reaction of 4-aroyl-5-aryl-furan-2,3-diones with primary aromatic amines can lead to the formation of pyrrole-2,3-dione derivatives acgpubs.org. The reaction is believed to proceed through a Michael-type addition of the amine to the C5 position of the furan-2,3-dione ring. This initial addition is followed by the elimination of a water molecule to afford the pyrrole-2,3-dione. The formation of a Schiff base as an intermediate is a plausible step in this transformation, where the primary amine condenses with one of the carbonyl groups before the cyclization cascade.
The reaction of this compound with an aromatic amine, for example, would initiate with the nucleophilic attack of the amine's nitrogen on the electrophilic C5 carbon of the furan ring. Subsequent ring opening and intramolecular cyclization involving the attack of the nitrogen on the C2 carbonyl group, followed by dehydration, would lead to the formation of a 1-aryl-4-methyl-5-phenyl-1H-pyrrole-2,3-dione.
Table 2: Synthesis of Pyrrole-2,3-dione Derivatives
| Furan-2,3-dione Derivative | Amine/Urea (B33335) Derivative | Conditions | Product | Yield | Reference |
| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-dimethylurea | Toluene, reflux | 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47% | acgpubs.org |
| 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-furan-2,3-dione | N,N-diethylurea | Toluene, reflux | 1-(N,N-diethylcarbamyl)-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrole-2,3-dione | 68% | acgpubs.org |
This table showcases the synthesis of pyrrole-2,3-diones from related furan-2,3-dione precursors.
Reactions with Amines and Diamines
Reactions with o-Aminothiophenols to Benzothiazinones
The reaction of furan-2,3-diones with o-aminothiophenols provides a synthetic route to 1,4-benzothiazinone derivatives. beilstein-journals.orgnih.gov Two main products can be formed, depending on which nucleophilic group of the o-aminothiophenol—the amino (NH2) group or the thiol (SH) group—initiates the attack on the furan-2,3-dione ring. beilstein-journals.org
A plausible mechanism suggests that the reaction proceeds through the initial formation of 5-phenylfuran-2,3-dione, which can then react with the o-aminothiophenol. beilstein-journals.org The attack of the thiol group on the lactone carbonyl group of the furan-2,3-dione leads to the formation of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. beilstein-journals.org Conversely, if the amino group attacks the lactone carbonyl, it can lead to enaminones fused to a 1,4-benzothiazin-2-one moiety. beilstein-journals.orgnih.gov
The solvent used in the reaction can influence the product distribution. A selective synthesis for 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones has been developed by performing the reaction in 1,4-dioxane (B91453) or DMSO. beilstein-journals.org In contrast, using acetonitrile (B52724) as the solvent can lead to the formation of the enaminone derivatives. beilstein-journals.orgbeilstein-journals.org These reactions provide a diversity-oriented synthesis approach to pharmaceutically relevant benzothiazinone structures. beilstein-journals.orgnih.gov
Table 1: Products from the Reaction of Furan-2,3-diones with o-Aminothiophenols
| Furan-2,3-dione Derivative | Reactant | Solvent | Major Product | Reference |
|---|---|---|---|---|
| 5-Phenylfuran-2,3-dione | o-Aminothiophenol | Acetonitrile | Enaminone-fused 1,4-benzothiazin-2-one | beilstein-journals.org |
Reactions with Hydrazine (B178648) Derivatives
Furan-2,3-diones react readily with hydrazine and its derivatives, serving as a foundational method for synthesizing various nitrogen-containing heterocycles, including pyrazoles and pyridazines. The specific outcome of the reaction is often dependent on the substitution pattern of both the furan-2,3-dione and the hydrazine derivative, as well as the reaction conditions.
The reaction between furan-2,3-diones and hydrazine derivatives is a well-established method for the synthesis of pyrazole-3-carboxylic acids. researchgate.netdergipark.org.tr For instance, 4-benzoyl-5-phenyl-2,3-furandione reacts with (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone to yield 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid. dergipark.org.tr Similarly, the condensation of 5-substituted 4-trichloroacetylfuran-2,3-diones with salicylic (B10762653) acid hydrazide results in the formation of 2-(5-substituted-4-(trichloroacetyl)-1H-pyrazole-3-carbonyloxy)benzoic acids. researchgate.net
The general mechanism involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the furan-2,3-dione, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to form the stable pyrazole (B372694) ring. The reaction can be carried out under various conditions, including refluxing in solvents like benzene. mdpi.comnih.gov
Pyridazinone derivatives can also be synthesized from furan-2,3-diones and hydrazine derivatives. researchgate.netdergipark.org.tr The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with phenylhydrazine (B124118) has been shown to afford 1,6-diphenyl-1,2-dihydropyridazine-3,4-dione. asianpubs.org In some cases, the initial product of the reaction with hydrazine is an acid hydrazide, which can then be cyclized to form a pyridazinone derivative. researchgate.net For example, refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate (B1144303) in ethanol (B145695) yields 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net
Further elaboration of the products from the reaction of furan-2,3-diones with hydrazines can lead to the formation of fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines. researchgate.netnih.gov These structures can be obtained through the cyclocondensation of pyrazole-3-carboxylic acids, which are themselves derived from furan-2,3-diones, with various hydrazines. dergipark.org.tr For example, pyrazolopyridazinone derivatives have been successfully synthesized via the cyclization reactions between a pyrazole carboxylic acid (initially formed from 4-benzoyl-5-phenyl-2,3-furandione) and different hydrazine derivatives. dergipark.org.tr Another route involves the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with phenylhydrazine to yield derivatives of pyrazolo[3,4-d]pyridazinones. researchgate.netacs.org
Table 2: Heterocyclic Products from Reactions of Furan-2,3-diones with Hydrazine Derivatives
| Furan-2,3-dione Derivative | Hydrazine Derivative | Product Type | Reference |
|---|---|---|---|
| 4-Benzoyl-5-phenyl-2,3-furandione | (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone | Pyrazole-3-carboxylic Acid | dergipark.org.tr |
| 5-Phenyl-2,3-dihydrofuran-2,3-dione | Phenylhydrazine | Pyridazinone Derivative | asianpubs.org |
| 4-Benzoyl-5-phenyl-2,3-dihydro-2,3-furandione | Phenylhydrazine | Pyrazolo[3,4-d]pyridazinone | researchgate.netacs.org |
Reactions with Semicarbazones, Ureas, and Thioureas
Furan-2,3-diones can react with nucleophiles containing the urea or thiourea (B124793) moiety. The reaction of the acid chloride derived from 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid (which is synthesized from a furan-2,3-dione) with certain ureas yields carbo-urea derivatives. dergipark.org.tr The initial step is proposed to be a nucleophilic attack by the nitrogen atom of the urea onto the furan ring. researchgate.net
While direct reactions of this compound with thioureas are not extensively detailed in the provided context, the reactivity of the furan-2,3-dione core suggests that thioureas, acting as N- or S-nucleophiles, would likely react in a manner analogous to ureas and other amines. Thiourea derivatives are known to be versatile reagents in the synthesis of various heterocycles. nih.govnih.gov
Reactions with CH-Nucleophiles
The electrophilic nature of furan-2,3-diones also permits reactions with carbon-based nucleophiles (CH-nucleophiles). These reactions often proceed via the thermal decomposition of the furan-2,3-dione into a highly reactive α-oxoketene intermediate. asianpubs.org This ketene (B1206846) can then react with CH-nucleophiles. For example, the thermolysis of 5-phenyl-2,3-dihydrofuran-2,3-dione in the presence of 4-methoxyphenylacetone (B17817) (a CH-nucleophile) yields 2-(4-methoxybenzyl)-2-methyl-6-phenyl-4H-1,3-dioxin-4-one. asianpubs.org The reaction of ketenes generated from furan-2,3-diones with CH-nucleophiles like acetylacetone (B45752) can lead to the formation of pyranone derivatives. asianpubs.org These reactions highlight the utility of furan-2,3-diones as precursors for aroylketenes, which can then be trapped by various nucleophiles to form new cyclic structures. asianpubs.org
Thermal and Photochemical Transformations
Furan-2,3-diones are known to undergo significant transformations upon heating or irradiation, leading to reactive intermediates and subsequent rearrangement or dimerization products.
Upon thermolysis, furan-2,3-diones can undergo a retro-Diels-Alder type reaction, extruding carbon monoxide to form highly reactive acylketene intermediates. The specific acylketene generated would depend on the substituents on the starting furan-2,3-dione. For this compound, thermal decomposition would be expected to yield benzoyl(methyl)ketene.
These acylketenes are versatile intermediates that can be trapped by various nucleophiles or participate in cycloaddition reactions. For instance, in the absence of a trapping agent, they can undergo further reactions, including dimerization.
In the absence of other reactants, the acylketene intermediates generated from the thermolysis of furan-2,3-diones can dimerize. One common pathway for this dimerization is a [4+2] cycloaddition where one molecule of the acylketene acts as the diene and the other as the dienophile. This leads to the formation of a dihydropyrone derivative.
For the acylketene derived from this compound, this would involve the reaction of two molecules of benzoyl(methyl)ketene to form a six-membered ring containing two oxygen atoms. The exact structure of the dimer would depend on the regiochemistry of the cycloaddition.
Rearrangement Processes and Mechanistic Investigations (e.g., Oxygen-17 Labeling Studies)
The rearrangement of the furan-2,3-dione skeleton is a key feature of its reactivity, particularly in cycloaddition reactions. Mechanistic insights into these processes have been significantly advanced by isotopic labeling studies, most notably using Oxygen-17 (¹⁷O) NMR spectroscopy. While direct studies on this compound are not extensively documented in the literature, comprehensive investigations on the closely related 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) provide a foundational understanding of the likely mechanistic pathways. iaea.orgosti.govdocumentsdelivered.com
In reactions with various heterocumulenes such as aryl isocyanides, the oxa-1,3-diene system of 4-benzoyl-5-phenylfuran-2,3-dione undergoes formal [4+1] or [4+2] cycloadditions. These reactions proceed through unstable primary adducts that subsequently undergo novel rearrangements of the furandione ring. iaea.orgosti.gov These rearrangements are proposed to occur via a ring-opening mechanism, leading to the formation of an oxo carboxylic side chain. This intermediate allows for free rotation, which is then followed by relactonization. A key consequence of this rearrangement is the effective exchange of the substituents at the C4 and C5 positions of the original furan-2,3-dione ring. iaea.org
To verify this proposed mechanism, ¹⁷O-labeling experiments have been instrumental. By selectively labeling different oxygen atoms within the 4-benzoyl-5-phenylfuran-2,3-dione molecule, researchers have been able to track the fate of these atoms in the final products. For instance, labeling the exocyclic carbonyl oxygens versus the benzoyl and ring ether oxygens and analyzing the resulting products by ¹⁷O NMR and mass spectrometry confirmed the equivalence of the two lactone oxygen atoms in the rearranged intermediate. iaea.orgosti.gov This provided unequivocal evidence for the ring-opening and relactonization pathway.
Given the structural similarity between 4-benzoyl-5-phenylfuran-2,3-dione and this compound, it is highly probable that the latter undergoes analogous rearrangement processes in its reactions with similar substrates. The replacement of the benzoyl group with a methyl group is not expected to fundamentally alter the propensity of the furan-2,3-dione ring to undergo such rearrangements.
Electrochemically Triggered Reactions of Furan Derivatives
The electrochemical behavior of furan derivatives has been a subject of interest, particularly in the context of generating reactive intermediates and triggering unique chemical transformations. While specific studies on the electrochemistry of this compound are scarce, research on related furan compounds and Diels-Alder adducts of furans provides insight into potential reaction pathways.
Electrochemical methods can be employed to initiate reactions that are otherwise difficult to achieve through conventional thermal or photochemical means. For instance, the electrochemical oxidation of furan derivatives can lead to the formation of cation radicals, which are highly reactive species capable of participating in a variety of subsequent reactions.
In a study on the Diels-Alder adducts of furan with N-azobenzene maleimides, cyclic voltammetry was used to investigate the oxidation-reduction properties of the resulting compounds. mdpi.com This highlights the utility of electrochemical techniques in probing the redox behavior of complex molecules containing a furan-derived core. Although this study does not directly involve furan-2,3-diones, it demonstrates that the electrochemical properties of furan adducts are accessible and can provide valuable information about their electronic structure and reactivity.
For this compound, it can be postulated that electrochemical reduction could target the dicarbonyl system, potentially leading to the formation of radical anions or dianions. These species could then undergo further reactions, such as dimerization or reaction with electrophiles. Conversely, electrochemical oxidation might target the phenyl group or the furan ring itself, although the electron-withdrawing nature of the dione (B5365651) functionality would make this more challenging. Further research is required to fully elucidate the electrochemical behavior of this compound and harness its potential in synthetic applications.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can have a dramatic impact on the kinetics, selectivity, and even the course of chemical reactions involving furan derivatives. This is particularly true for reactions that proceed through polar or charged intermediates, or for cycloaddition reactions where the polarity of the solvent can influence the stability of the transition states.
In the context of cycloaddition reactions, such as the Diels-Alder reaction between furan and various dienophiles, solvent effects on stereoselectivity have been well-documented. For example, in the reaction of furan with maleic anhydride, the preference for the endo or exo isomer can be influenced by the solvent. semanticscholar.org In the gas phase, the endo isomer is kinetically favored, but in solution, particularly in more polar solvents like acetonitrile, the exo isomer can be formed preferentially. semanticscholar.org This is attributed to the differential solvation of the transition states leading to the two isomers.
The effect of solvent on the regioselectivity of 1,3-dipolar cycloaddition reactions of furan derivatives has also been observed. In the reaction of in-situ generated 2-furfuryl nitrile oxide with ethyl propiolate, the ratio of the resulting 3,5- to 3,4-disubstituted isoxazoles was found to be solvent-dependent. sciepub.com An increase in solvent polarity led to a decrease in the regioselectivity of the reaction.
A systematic screening of solvents was performed for the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene. nih.gov The results, summarized in the table below, demonstrate the significant influence of the solvent on the reaction conversion and diastereomeric ratio.
| Entry | Solvent | Reaction Time (days) | Conversion (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | CHCl₃ | 3 | 14 | 7:1 |
| 2 | CH₂Cl₂ | 3 | 53 | 13:1 |
| 3 | Toluene | 3 | 19 | - |
| 4 | Trifluorotoluene | 3 | 17 | 9:1 |
| 5 | 2-Methyltoluene | 3 | 51 | 14:1 |
| 6 | 1,4-Dioxane | 3 | 60 | 6:1 |
| 7 | THF | 3 | >95 (36% isolated yield) | 12:1 |
| 8 | CH₃CN | 4 | >95 (44% isolated yield) | >20:1 |
For reactions involving this compound, which can proceed through highly polar or charged intermediates, the choice of solvent is expected to be crucial. Non-polar solvents may favor concerted pericyclic reactions, while polar solvents could promote stepwise pathways involving zwitterionic or radical ion intermediates. The kinetics of these reactions would also be solvent-dependent, with polar solvents potentially accelerating reactions that involve charge separation in the transition state. Detailed kinetic studies in a range of solvents would be necessary to fully map the reactivity profile of this compound and to optimize conditions for desired reaction outcomes.
Applications of Furan 2,3 Diones in Complex Organic Synthesis
Role as Versatile Synthons and Building Blocks
4-Methyl-5-phenylfuran-2,3-dione is a highly reactive and versatile building block in organic synthesis. Its structure, which can be viewed as a bis(enol ether), contains multiple reactive sites that allow it to participate in a wide array of chemical transformations. Furan (B31954) derivatives, in general, are valuable synthons due to their ability to undergo reactions that proceed with dearomatization under relatively mild conditions. acs.org While furan itself has a resonance energy significantly less than benzene, making it more reactive, the dione (B5365651) functionality in this compound further enhances its reactivity. acs.org
The presence of the α-dicarbonyl moiety makes it an excellent precursor for the synthesis of various heterocyclic systems. It readily reacts with a range of nucleophiles, leading to the formation of complex molecules. This reactivity is central to its role as a synthon for constructing nitrogen-containing heterocycles, as the dicarbonyl unit is primed for condensation reactions with dinucleophiles like diamines and hydrazines. sapub.orgacgpubs.org Furthermore, furan-2,3-diones can act as precursors to 1,4-dicarbonyl compounds, which are otherwise challenging to prepare. acs.org This versatility allows for the generation of diverse molecular architectures, making this compound a valuable tool for synthetic chemists.
Synthesis of Nitrogen-Containing Heterocycles
The electrophilic nature of the carbon atoms in the dione portion of this compound makes it an ideal substrate for reactions with nitrogen-based nucleophiles, leading to the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.orgresearchgate.net
Quinoxaline (B1680401) and Quinoxalinone Derivatives
Quinoxaline and its derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.govnih.gov The synthesis of quinoxaline derivatives often involves the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org this compound serves as a key α-dicarbonyl precursor for this purpose.
The reaction of this compound with o-phenylenediamines is a common and efficient method for constructing the quinoxaline scaffold. This condensation reaction typically proceeds under mild conditions to afford the corresponding quinoxaline derivatives in good yields. sapub.orgnih.gov
Similarly, quinoxalinone derivatives can be synthesized from furan-2,3-diones. For instance, the reaction of 4-aroyl-5-aryl-furan-2,3-diones with asymmetric dialkylurea derivatives first yields pyrrole-2,3-dione compounds. acgpubs.org These intermediates can then be reacted with various 1,2-phenylenediamines to produce 2(1H)-quinoxalinones. acgpubs.org This sequential reaction highlights the role of the furan-2,3-dione as a versatile starting material for multi-step syntheses. Another approach involves the direct condensation of substituted o-phenylenediamines with α-keto acids or their equivalents, where furan-2,3-diones can serve as a synthetic equivalent of the α-dicarbonyl component. mdpi.comresearchgate.net
Table 1: Synthesis of Quinoxaline and Quinoxalinone Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| This compound | o-Phenylenediamine | Quinoxaline | sapub.org |
| 4-Aroyl-5-aryl-furan-2,3-dione | Asymmetric dialkylurea, then 1,2-phenylenediamine | 2(1H)-Quinoxalinone | acgpubs.org |
Pyrazole (B372694) and Pyridazinone Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are of significant interest due to their wide range of pharmacological activities. nih.govjmchemsci.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgmdpi.com this compound can act as a precursor to the necessary 1,3-dicarbonyl system for pyrazole synthesis.
Pyridazinone derivatives, six-membered heterocycles with two adjacent nitrogen atoms, also exhibit important biological properties. nih.govunich.it Their synthesis can be achieved through the reaction of this compound with hydrazine derivatives. For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones, which can be derived from the corresponding furan-2,3-dione, react with hydrazine hydrate (B1144303) to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov This transformation underscores the utility of the furanone scaffold in constructing the pyridazinone ring system.
Table 2: Synthesis of Pyrazole and Pyridazinone Derivatives
| Starting Material Derived from Furan-2,3-dione | Reagent | Product Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl precursor | Hydrazine/Hydrazine derivatives | Pyrazole | nih.govorganic-chemistry.org |
Pyrrole and Pyrrole-2,3-dione Derivatives
Pyrroles are fundamental five-membered nitrogen-containing heterocycles found in many natural products and pharmaceuticals. cibtech.orgorganic-chemistry.org The synthesis of substituted pyrroles can be achieved from furan-2,3-diones. One notable reaction involves the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with asymmetric dialkylurea derivatives. acgpubs.org This reaction proceeds via a Michael-type attack of a nitrogen atom from the urea (B33335) onto the C-5 position of the furan-dione ring, followed by the elimination of a water molecule to yield pyrrole-2,3-dione derivatives. acgpubs.org
These resulting pyrrole-2,3-diones are themselves valuable intermediates. Their reactive lactam groups and the presence of aryl substituents make them suitable for further functionalization, including the synthesis of other heterocyclic systems like quinoxalinones. acgpubs.org This demonstrates a cascade of reactivity originating from the initial furan-2,3-dione structure.
Table 3: Synthesis of Pyrrole-2,3-dione Derivatives
| Furan-2,3-dione Reactant | Reagent | Product | Yield | Reference |
|---|
Triazine and Pyrazine (B50134) Derivatives
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. Their synthesis often involves the cyclization of compounds containing the appropriate precursors. nih.govnih.gov While direct synthesis from this compound is less commonly documented, its breakdown products or derivatives can serve as building blocks. For example, dicarbonyl compounds derived from furan-2,3-diones could potentially react with amidines or other nitrogen-rich compounds to form the triazine core.
Pyrazines, six-membered heterocycles with two nitrogen atoms at positions 1 and 4, can be synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. mdpi.com Given that this compound is an excellent source of a 1,2-dicarbonyl moiety, it is a logical precursor for pyrazine synthesis. The reaction with a suitable 1,2-diamine would lead to the formation of the pyrazine ring, analogous to the synthesis of quinoxalines. ijpda.org
Fused-Ring Systems (e.g., Furo[2,3-d]pyrimidines)
Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities. niscpr.res.innih.govresearchgate.netresearchgate.netnih.gov The furan-2,3-dione core is a key starting point for constructing this fused-ring system. For instance, the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has been achieved through a three-component condensation reaction involving a cyclic 1,3-diketone (like barbituric acid), an aromatic aldehyde, and an isocyanide in water. niscpr.res.in While this example doesn't directly use a pre-formed furan-2,3-dione, the reaction mechanism often involves an in-situ formation of a furanone-type intermediate that then cyclizes to the final product.
More direct routes involve the chemical modification of furan precursors. For example, reacting hydroxyacetone (B41140) with malononitrile (B47326) yields an intermediate that, upon treatment with formamidine (B1211174) hydrochloride, produces a 5-methyl-furo[2,3-d]pyrimidine. nih.gov This demonstrates how simple precursors can be elaborated into the fused furo[2,3-d]pyrimidine (B11772683) system, a strategy where this compound could serve as a more complex starting point for further derivatization.
Construction of Bridged Heterocyclic Systems
The construction of bridged heterocyclic systems often relies on cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. quora.com The furan ring, being an aromatic diene, can participate in Diels-Alder reactions, typically with electron-deficient dienophiles, to yield oxabicycloheptane derivatives. quora.comnumberanalytics.com
However, the participation of the furan ring within the this compound molecule in a Diels-Alder reaction is significantly hindered. The furan ring is substituted with two strongly electron-withdrawing carbonyl groups at the 2- and 3-positions. These groups decrease the electron density of the furan ring, which deactivates it for a standard Diels-Alder reaction where the furan acts as the electron-rich diene. rsc.org The reactivity of furan derivatives in Diels-Alder reactions is known to be substantially reduced by the presence of electron-withdrawing substituents. rsc.orguobaghdad.edu.iq
The primary reactivity of furan-2,3-diones is centered on the carbonyl and lactone functionalities, which readily react with nucleophiles. nih.gov Consequently, there is no significant body of research demonstrating the use of this compound or other furan-2,3-diones as dienes in Diels-Alder reactions to form bridged heterocyclic systems. The dominant reaction pathways involve nucleophilic attack at the carbonyl carbons rather than cycloaddition across the furan ring.
Advanced Characterization and Computational Studies of 4 Methyl 5 Phenylfuran 2,3 Dione and Analogs
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of 4-methyl-5-phenylfuran-2,3-dione and related compounds. Each technique offers unique insights into the different components of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For furan-2,3-dione derivatives, ¹H and ¹³C NMR spectra provide key information about the chemical environment of the protons and carbons, respectively.
In the ¹H NMR spectrum of furan (B31954) derivatives, the chemical shifts of the protons on the furan ring are indicative of their position and the nature of the substituents. For instance, in a study of various furan derivatives, the proton signals were observed in distinct regions of the spectrum, allowing for their unambiguous assignment. mdpi.com The degree of deuteration in labeled compounds can also be precisely determined by the residual aldehyde ¹H-resonance. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons in the furan-2,3-dione ring are typically observed in the downfield region of the spectrum, which is characteristic of carbonyl groups. For example, in the ¹³C NMR spectrum of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the thione carbon atom signal appears at a downfield chemical shift. mdpi.com The presence of substituents on the furan ring influences the chemical shifts of the adjacent carbons, a phenomenon known as substituent-induced shifts (SIS). researchgate.net
2D NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, further confirming the structural assignments. These experiments are invaluable in complex molecules where 1D spectra may be crowded or ambiguous.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Furan Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-(3,4-Dimethoxyphenyl)-4-(furan-2-ylmethylene)-1-m-tolyl-1H-imidazol-5(4H)-one | Chloroform-d | 2.36 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 6.62 (s, 1H, furan CH), 6.77 (d, J = 8.5 Hz, 1H, arom. CH), 6.98 (d, J = 7.6 Hz, 1H, arom. CH), 7.08 (d, J = 17.2 Hz, 2H, arom. CH), 7.14–7.24 (m, 3H, olefinic and arom. CH), 7.29–7.34 (m, 1H, furan CH), 7.49 (d, J = 3.3 Hz, 1H, furan CH), 7.65 (s, 1H, arom. CH) | Not available |
| N-(1-(furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide | DMSO-d₆ | 2.26 (s, 3H, CH₃), 3.84 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 6.60 (dd, J = 3.5, 1.8 Hz, 1H, furan CH), 6.73 (d, J = 3.4 Hz, 1H, arom. CH), 7.04–7.16 (m, 4H, arom. CH and olefinic CH), 7.59 (d, J = 8.4 Hz, 2H, arom. CH), 7.64 (d, J = 2.1 Hz, 1H, furan CH), 7.70 (dd, J = 8.4, 2.1 Hz, 1H, arom. CH), 7.79 (d, J = 1.8 Hz, 1H, furan CH), 9.83 (s, 1H, NH, D₂O exchange), 9.96 (s, 1H, NH, D₂O exchange) | Not available |
| 2-Phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | CDCl₃ | 3.27 (dd, 1H, J = 16.8 Hz, 8.4 Hz, CH₂); 3.67 (dd, 1H, J = 17.2 Hz, 10.8 Hz, CH₂); 6.00 (dd, 1H, J = 10.8 Hz, 8.8 Hz, CH); 7.39–7.41 (m, 4H, Ar-H), 7.46 (s, 1H, Ar-H), 7.69–7.74 (m, 2H, Ar-H), 8.08–8.12 (m, 2H, Ar-H) | 35.3, 86.8, 123.9, 126.0, 126.1, 126.4, 128.9, 131.6, 133.1, 133.1, 134.2, 139.5, 159.9, 177.7, 182.2 |
| 2,2-Diphenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | CDCl₃ | 3.92 (s, 2H, CH₂), 7.28–7.36 (m, 6H, Ar-H), 7.45–7.48 (m, 4H, Ar-H), 7.64–7.68 (m, 2H, Ar-H), 8.02–8.09 (m, 2H, Ar-H) | 41.6, 96.4, 123.7, 125.8, 126.0, 126.4, 128.2, 128.6, 131.7, 133.0, 134.1, 143.6, 158.6, 177.6, 182.2 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of furan-2,3-dione derivatives, as it minimizes fragmentation and provides a clear molecular ion peak.
The mass spectrum of a furan-2,3-dione derivative will typically show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization method used. For example, the HRMS (ESI) of 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione showed a calculated m/z of 277.0859 for C₁₈H₁₃O₃ [M+H]⁺, with a found value of 277.0861, confirming its elemental composition. nih.gov Similarly, for 2,2-diphenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione, the calculated m/z was 353.1172 for C₂₄H₁₇O₃ [M+H]⁺, and the found value was 353.1175. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety. These bands are typically observed in the region of 1600-1800 cm⁻¹.
For instance, in a study of furan-based derivatives, the C=O stretching vibration was observed around 1622-1637 cm⁻¹. biointerfaceresearch.com The precise position of these bands can be influenced by the electronic effects of the substituents on the furan ring. Additionally, other characteristic peaks, such as those for C-O stretching and aromatic C-H bending, can be observed. asianpubs.orgnist.gov
Table 2: Characteristic IR Absorption Frequencies for Furan Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | N-H | 3386 | biointerfaceresearch.com |
| C=O | 1637 | biointerfaceresearch.com | |
| 2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | N-H | 3443 | biointerfaceresearch.com |
| C=O | 1622 | biointerfaceresearch.com | |
| 1-(2,3-dihydrobenzo[b] rsc.orgnp-mrd.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | C=N | 1599 | nih.gov |
| C-O | 1245 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its analogs results in the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system present in the molecule.
The UV-Vis spectra of furan-2,3-dione derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the furan ring. For example, a study on bis-azo thiophene (B33073) dyes showed that the λmax changed significantly in different solvents, indicating a solvent-dependent electronic structure. biointerfaceresearch.com In another study, the introduction of a benzoyl group at the second position of the thiophene ring caused a bathochromic (red) shift in the absorption maxima. biointerfaceresearch.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
For furan-2,3-dione derivatives, single-crystal X-ray diffraction analysis reveals the planarity of the furan ring and the conformation of the substituents. For example, the crystal structure of (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone showed that the pyrazole (B372694) ring is approximately planar. researchgate.net The analysis also details the intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov
DFT calculations can be used to optimize the geometry of this compound and its analogs, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. nih.gov These calculations can also predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which aids in the interpretation of experimental spectra. researchgate.netglobalresearchonline.net Furthermore, computational methods can be used to explore the rotational barriers of different conformations and to analyze the electronic effects of substituents on the molecular properties. researchgate.net For example, DFT calculations have been used to simulate important parameters that explain the activity of certain prepared compounds. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of furan-2,3-dione systems. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to study various aspects of these molecules. ruc.dk
Theoretical studies on related furan derivatives have utilized DFT to predict and compare experimental data, helping to resolve discrepancies that may arise from factors like tautomerism or solvent effects. For instance, in the study of furan hydrogenation and ring-opening reactions on a Pd(111) surface, DFT was used to map the potential energy surface, providing insights into reaction energies and energy barriers for various elementary steps. researchgate.net These calculations are crucial for understanding the stability and reactivity of intermediates.
Furthermore, DFT calculations have been instrumental in studying the structural and electronic properties of similar heterocyclic compounds. For example, in the investigation of newly synthesized pyrimidine-2,7-dione derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to optimize the molecular geometry and analyze the frontier molecular orbitals. mdpi.com The absence of imaginary frequencies in these calculations confirms that the optimized structure represents a true minimum on the potential energy surface. mdpi.com Such computational approaches provide a foundational understanding of the intrinsic properties of these molecules, which can be extrapolated to understand the behavior of this compound.
Semi-Empirical and Ab Initio Methods
While DFT methods are prevalent, semi-empirical and ab initio calculations also offer valuable insights into the properties of furan-2,3-dione and its analogs. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a higher computational cost. For instance, time-dependent DFT and multireference configuration interaction (DFT/MRCI) methods have been used to compute the spectral properties of furan and its excited states. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems. Although specific studies focusing solely on this compound using these methods are not extensively documented in the provided results, the principles are widely applied in computational chemistry. For example, the study of tautomerism in pyridinylbutane-1,3-diones utilized DFT calculations, but the foundational understanding of such equilibria has been built upon both semi-empirical and ab initio approaches over the years. ruc.dk These methods contribute to a comprehensive understanding of molecular structure and reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (Fukui and Parr Functions)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemistry of chemical reactions, such as cycloadditions. wikipedia.org
The reactivity of this compound can be analyzed using FMO theory. The HOMO and LUMO energy levels and their distribution across the molecule dictate its electrophilic and nucleophilic character. For instance, in a related 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO were calculated using DFT, and the energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of these orbitals showed that charge transfer occurs within the molecule. malayajournal.org
Reactivity indices, such as the Fukui and Parr functions, provide a more quantitative measure of local reactivity. researchgate.net The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net The Parr function helps in identifying the most potent nucleophilic and electrophilic centers within a molecule. researchgate.net These indices are derived from conceptual DFT and are powerful tools for predicting regioselectivity in chemical reactions. For example, in the study of chromene-pyrazole hybrids, Fukui functions and other local reactivity indices were used to analyze the reactive sites and explain the observed regioselectivity in [3+2] cycloaddition reactions. researchgate.net
Potential Energy Surface Analysis and Transition State Studies
Potential Energy Surface (PES) analysis is a fundamental computational approach to understanding the mechanism of chemical reactions. It maps the energy of a molecular system as a function of its geometry, allowing for the identification of stable intermediates, transition states, and reaction pathways.
For furan derivatives, PES analysis has been applied to study reactions like hydrogenation and ring-opening. researchgate.net DFT calculations were used to explore the PES for the reaction of furan on a palladium surface, revealing the step-by-step mechanism and the associated energy barriers. researchgate.net This type of analysis is crucial for understanding the kinetics and thermodynamics of a reaction.
Transition state studies focus on identifying the geometry and energy of the transition state, which is the highest point on the reaction coordinate between reactants and products. The structure of the transition state determines the activation energy of the reaction. For example, in the conformational analysis of 5-methyl-2,2-diphenyl-1,3-dioxane, computational methods were used to identify transition states corresponding to conformational changes. researchgate.net Similar studies on this compound would be invaluable for understanding its reactivity in various chemical transformations, such as cycloaddition or ring-opening reactions. These studies can provide detailed insights into the reaction mechanisms at a molecular level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its analogs, accurate molecular geometries are fundamental for understanding their physical and chemical properties.
DFT calculations are commonly used for geometry optimization. mdpi.com For instance, in a study of a pyrimidine-2,7-dione derivative, the geometry was optimized using the B3LYP functional, and the calculated bond lengths were found to be in good agreement with experimental X-ray diffraction data. mdpi.com
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, identifying the most stable conformers is crucial. In the case of 5-methyl-2,2-diphenyl-1,3-dioxane, a combination of NMR spectroscopy and quantum chemical calculations was used to determine that the chair conformation with an equatorial methyl group is the most stable in solution. researchgate.net The study also investigated the pathways for conformational transformations. researchgate.net For this compound, conformational analysis would be important to understand how the orientation of the phenyl group relative to the furanone ring affects its reactivity and interactions with other molecules.
Investigation of Tautomeric Equilibria (e.g., Keto-Enol Tautomerism)
Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a significant phenomenon in many heterocyclic compounds, including furan-2,3-diones. libretexts.org The most common form is keto-enol tautomerism, where a proton and a double bond shift their positions. libretexts.org
The existence of keto-enol tautomerism in β-dicarbonyl compounds is well-established. libretexts.orglibretexts.org The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the presence of intramolecular hydrogen bonding. youtube.commasterorganicchemistry.com For example, in 1,3-dicarbonyl compounds like 2,4-pentanedione, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant tautomer at equilibrium. libretexts.orglibretexts.org
For this compound, the presence of the dione functionality suggests the possibility of keto-enol tautomerism. The equilibrium would involve the interconversion between the diketo form and its corresponding enol tautomers. The stability of the enol form would be influenced by the phenyl and methyl substituents. The phenyl group, through conjugation, could potentially stabilize an enolic double bond. libretexts.org
Studies on related heterocyclic systems have shown that the position of the keto-enol equilibrium is highly dependent on the solvent polarity. mdpi.com Generally, polar aprotic solvents tend to favor the keto form, while non-polar solvents can favor the enol form. mdpi.com Spectroscopic techniques like NMR are instrumental in studying these equilibria, as the chemical shifts of the protons and carbons are sensitive to the tautomeric form. ruc.dk Computational methods, such as DFT, can also be used to calculate the relative energies of the tautomers and predict the equilibrium position. ruc.dk
Future Directions in 4 Methyl 5 Phenylfuran 2,3 Dione Research
Exploration of Novel Synthetic Methodologies
While classical methods for the synthesis of furan-2,3-diones, such as the cyclocondensation of β-dicarbonyl compounds with oxalyl chloride, are well-established, future research will likely focus on developing more innovative and efficient synthetic strategies. The exploration of alternative, milder, and more atom-economical approaches is a key area of interest.
One promising avenue is the application of modern catalytic systems. For instance, gold-catalyzed cyclizations of appropriately substituted diols or triols could offer a mild and efficient route to the furan (B31954) ring system organic-chemistry.org. Similarly, palladium-catalyzed cross-coupling reactions, which have proven effective for the synthesis of 2,5-disubstituted 3-iodofurans, could be adapted to construct the core structure of 4-Methyl-5-phenylfuran-2,3-dione or its precursors organic-chemistry.org.
Furthermore, domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, represent a powerful tool for the efficient construction of complex molecules. The development of a base-promoted domino reaction involving β-keto compounds and vinyl dichlorides for the synthesis of substituted furans suggests that similar strategies could be devised for this compound organic-chemistry.org.
Future research in this area could focus on the following:
Development of novel catalytic systems: Investigating the use of transition metals like gold, palladium, and copper to catalyze the formation of the furan-2,3-dione ring from readily available starting materials.
Use of alternative starting materials: Moving away from potentially harsh reagents like oxalyl chloride towards more benign precursors.
A summary of potential novel synthetic approaches is presented in the table below.
| Synthetic Strategy | Potential Advantage | Relevant Precedent |
| Gold-Catalyzed Cyclization | Mild reaction conditions, high efficiency. | Cyclization of diols and triols to form furan rings. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, versatile. | Synthesis of 2,5-disubstituted 3-iodofurans. organic-chemistry.org |
| Base-Promoted Domino Reactions | High atom economy, operational simplicity. | Reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org |
| Meerwein Arylation | Direct introduction of the aryl group. | Synthesis of 5-arylfuran-2-carboxylic acids from furan-2-carboxylic acid. researchgate.net |
Development of New Reaction Pathways and Mechanistic Insights
The reactivity of the this compound scaffold is a rich area for future investigation. The presence of multiple reactive sites, including the dione (B5365651) functionality and the potential for the furan ring to participate in various transformations, suggests that a wide range of new reaction pathways can be discovered.
A key intermediate in the thermal decomposition of related 4-acyl-5-aryl-2,3-furandiones is a highly reactive acylketene. The trapping of this intermediate with various reagents can lead to a diverse array of heterocyclic and open-chain products. Future work will likely focus on expanding the scope of these trapping reactions to access novel molecular architectures.
Furthermore, the furan-2,3-dione ring itself can be a substrate for ring-opening and ring-transformation reactions. For example, reactions with hydrazines have been shown to convert the furanone ring into a pyridazinone ring system mdpi.comnih.gov. The exploration of reactions with other nucleophiles, such as amines, azides, and activated methylene (B1212753) compounds, could lead to a wealth of new heterocyclic systems with potential applications in medicinal chemistry and materials science.
Gaining deeper mechanistic insights into these new reactions is also a critical future direction. The use of advanced spectroscopic techniques, such as in-situ NMR, and the isolation and characterization of reaction intermediates will be crucial for understanding the underlying reaction mechanisms.
Expansion of Synthetic Utility for Complex Molecular Architectures
A significant area of future research will be the application of this compound as a versatile building block in the synthesis of more complex and biologically relevant molecules. The demonstrated ability of related 5-arylfuran derivatives to serve as precursors for a variety of fused and linked heterocyclic systems highlights the potential of this compound in diversity-oriented synthesis.
For instance, 5-arylfuran-2-carboxylic acids have been successfully utilized in the synthesis of 1,2,4-thiadiazoles, 1,3,4-oxadiazoles, and researchgate.netpensoft.netnih.govtriazolo[3,4-b] researchgate.netpensoft.netmdpi.comthiadiazoles researchgate.net. Similarly, 2-acetyl-5-arylfurans have been converted to complex triazolo-thiadiazine systems researchgate.net. These examples provide a clear roadmap for how the this compound core could be elaborated into larger, polycyclic structures.
Future efforts in this domain will likely involve:
Multi-step synthetic sequences: Utilizing the reactivity of the dione and furan moieties to build upon the core structure in a stepwise fashion.
Tandem reactions: Developing reaction cascades where the initial product from a reaction of the furan-2,3-dione undergoes further in-situ transformations.
Synthesis of natural product analogs: Employing this compound as a key starting material for the synthesis of analogs of naturally occurring compounds containing a furan moiety.
The table below outlines potential complex molecular architectures that could be accessed from this compound based on the reactivity of similar compounds.
| Target Molecular Architecture | Precursor Functionality | Reference Reaction Type |
| Pyridazinones | Furanone ring | Ring transformation with hydrazines. mdpi.comnih.gov |
| 1,3,4-Oxadiazoles | Carboxylic acid derivative | Cyclization with hydrazides or tetrazoles. researchgate.net |
| Triazolothiadiazoles | Carboxylic acid derivative | Condensation with amino-triazole-thiols. researchgate.net |
| Triazolothiadiazines | Acylfuran derivative | Reaction of bromoacetylfuran with amino-triazole-thiols. researchgate.net |
Advanced Computational Modeling for Predictive Reactivity
The use of advanced computational modeling, particularly Density Functional Theory (DFT), is set to become an indispensable tool in guiding future research on this compound. Computational chemistry can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound, thereby accelerating the discovery of new synthetic methodologies and reaction pathways.
DFT calculations can be employed to:
Predict sites of reactivity: By mapping the electron density and electrostatic potential, researchers can identify the most likely sites for nucleophilic and electrophilic attack.
Elucidate reaction mechanisms: The transition states and intermediates of proposed reaction pathways can be calculated, providing a detailed understanding of how transformations occur. This has been successfully applied to understand the rearrangement of acyl-1,4-disilacyclohexadienide anions and the cyclization of cyanothioacrylamides nih.govnih.gov.
Guide the design of new reactions: By computationally screening potential reactants and catalysts, the most promising candidates for successful new transformations can be identified before they are attempted in the laboratory.
Interpret spectroscopic data: Theoretical calculations of NMR and IR spectra can aid in the structural elucidation of new compounds derived from this compound.
The integration of computational modeling with experimental work will create a powerful synergistic approach to exploring the chemistry of this compound, enabling more rational and efficient research efforts.
Q & A
What established synthetic routes exist for 4-Methyl-5-phenylfuran-2,3-dione, and what parameters critically influence yield?
Level: Basic
Methodological Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving arylglyoxals, Meldrum’s acid, and substituted indoles or phenols. Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., p-TsOH) enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stabilization.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and thermal degradation .
Yield optimization can employ orthogonal design (e.g., Taguchi method) to test variables like molar ratios and reaction time .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regioselectivity and substituent positioning, with carbonyl signals (δ ~170–180 ppm) verifying the dione moiety.
- Mass spectrometry (HRMS) : Validates molecular mass and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Supplementary data protocols from similar furanones should be followed for reproducibility .
How can factorial design optimize reaction conditions for synthesizing this compound?
Level: Advanced
Methodological Answer:
A 2 factorial design tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify interactions affecting yield. Steps:
Define factors and levels (e.g., low/high temperature: 70°C vs. 100°C).
Conduct experiments in randomized order to minimize bias.
Analyze ANOVA results to rank parameter significance.
For example, a study on analogous furanones revealed solvent polarity and catalyst type as dominant factors, with interaction effects contributing to 15% yield improvement .
What computational methods elucidate the reactivity and regioselectivity of this compound in cycloaddition reactions?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics simulations : Model solvent effects on transition states (e.g., toluene vs. DMSO).
- COMSOL Multiphysics integration : Couples reaction kinetics with heat/mass transfer for reactor-scale predictions .
Studies on similar diones show methyl substitution at C4 directs electrophilic attacks to C5 via steric and electronic effects .
How can contradictory data on the compound’s reaction mechanisms be resolved?
Level: Advanced
Methodological Answer:
Contradictions (e.g., competing [4+2] vs. [3+2] cycloaddition pathways) require:
- Kinetic isotope effects (KIE) : Differentiate concerted vs. stepwise mechanisms.
- In situ spectroscopy (FTIR/Raman) : Monitor intermediate formation in real time.
- Comparative meta-analysis : Replicate studies under standardized conditions (solvent purity, inert atmosphere) .
For example, isotopic labeling of the phenyl group could clarify substituent-directed reactivity .
What methodologies assess the adsorption behavior of this compound on indoor surfaces?
Level: Advanced
Methodological Answer:
- Microscopic surface imaging (AFM/SEM) : Quantify adsorption isotherms on materials like glass or polymer coatings.
- X-ray photoelectron spectroscopy (XPS) : Analyze surface bonding interactions (e.g., van der Waals vs. covalent).
- Controlled chamber experiments : Measure partitioning coefficients between gaseous and adsorbed phases .
Recent studies on analogous organics show humidity increases adsorption on hydrophilic surfaces by 20–30% .
How does reactor design impact the scalability of this compound synthesis?
Level: Advanced
Methodological Answer:
- Continuous-flow reactors : Enhance heat transfer and reduce side reactions compared to batch systems.
- Membrane separation integration : Inline purification reduces downstream processing (e.g., nanofiltration for byproduct removal) .
- Computational fluid dynamics (CFD) : Simulate flow patterns to avoid dead zones and ensure uniform mixing .
Subclass RDF2050112 emphasizes optimizing residence time and thermal gradients for exothermic cyclization steps .
What key physicochemical properties govern the stability of this compound under storage?
Level: Basic
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >150°C).
- Hygroscopicity tests : Measure moisture uptake in controlled humidity chambers.
- Photostability assays : Expose to UV-Vis light to assess degradation kinetics.
Data from analogous 5-phenylfuran-2,3-diones suggest stabilization via desiccated, amber-glass storage .
How can green chemistry principles be applied to synthesize this compound?
Level: Advanced
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a bio-based solvent with lower toxicity.
- Catalyst recycling : Immobilize acidic catalysts on silica supports for reuse over 5+ cycles.
- Waste minimization : Employ atom economy calculations to redesign MCRs, targeting >80% efficiency .
Recent advances in asymmetric organocatalysis for similar diones reduced E-factors by 40% .
What comparative advantages do one-pot multicomponent syntheses offer over stepwise routes for this compound?
Level: Advanced
Methodological Answer:
- Reduced purification steps : Inline intermediates minimize chromatographic separations.
- Time efficiency : Convergent synthesis cuts reaction time by 30–50% versus linear approaches.
- Byproduct profiling : LC-MS monitors side products (e.g., dimerization) in real time .
Case studies on furan-2(5H)-ones show one-pot methods improve yields by 15–20% while maintaining enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
